2-Cyclopropylmethylthio-2-methylpropanal

Description

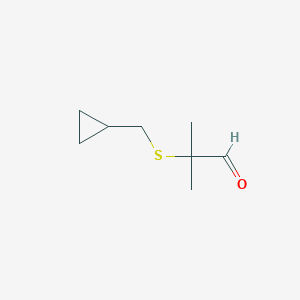

2-Cyclopropylmethylthio-2-methylpropanal is a sulfur-containing aldehyde characterized by a cyclopropylmethylthio group (-SCH₂C₃H₅) and a branched methyl substituent at the β-position of the propanal backbone. Its reactivity is likely influenced by the electron-withdrawing aldehyde group and the steric effects of the cyclopropylmethyl moiety .

Properties

Molecular Formula |

C8H14OS |

|---|---|

Molecular Weight |

158.26 g/mol |

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-2-methylpropanal |

InChI |

InChI=1S/C8H14OS/c1-8(2,6-9)10-5-7-3-4-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

AXEGUSXFJUEPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)SCC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs from the evidence:

2-(Methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3)

- Structural Similarities : Both compounds feature a thioether (-S-) group and an aldehyde functionality.

- Key Differences :

- The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to the phenyl group in 2-(methylthiomethyl)-3-phenyl-2-propenal.

- The propenal backbone in the latter may enhance conjugation, affecting reactivity in Diels-Alder or nucleophilic addition reactions compared to the saturated propanal chain in the target compound .

Thiophene- and Naphthalene-Containing Analogs ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol share sulfur-containing groups but differ in their core structures:

- Functional Group Comparison: The target compound’s aldehyde group contrasts with the hydroxyl and amino groups in these analogs, leading to divergent reactivity (e.g., aldehyde oxidation vs. alcohol esterification).

- Aromatic vs.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Substituents | Potential Reactivity |

|---|---|---|---|---|

| 2-Cyclopropylmethylthio-2-methylpropanal | Propanal | Aldehyde, Thioether | Cyclopropylmethyl, Methyl | Nucleophilic addition, Oxidation |

| 2-(Methylthiomethyl)-3-phenyl-2-propenal | Propenal | Aldehyde, Thioether | Phenyl, Methylthiomethyl | Conjugation-driven reactions |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol | Hydroxyl, Amino, Thiophene | Methyl, Thiophene | Hydrogen bonding, Cyclization |

Research Findings and Limitations

- Steric Effects : The cyclopropylmethyl group in the target compound may reduce reaction rates in nucleophilic additions compared to less hindered analogs like 2-(methylthiomethyl)-3-phenyl-2-propenal .

- Electronic Effects : The aldehyde group’s electron-withdrawing nature could enhance thioether stability but reduce compatibility with basic conditions compared to hydroxyl-containing analogs in .

- Data Gaps: No experimental data (e.g., melting points, spectroscopic profiles) are available in the provided evidence, limiting quantitative comparisons.

Notes

- The evidence lacks direct information on this compound, necessitating inferences from structural analogs.

- Further studies should prioritize synthesizing this compound and characterizing its physical and chemical properties to enable robust comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.